molecular formula C18H17NO4 B1678975 Poloxin CAS No. 321688-88-4

Poloxin

Cat. No. B1678975
M. Wt: 297.3 g/mol
InChI Key: KRHMAJOTJVOLBI-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poloxin is a non-ATP competitive Polo-like Kinase 1 polo-box domain (Plk1 PBD) inhibitor . It has an apparent IC50 of 4.8 μM . Poloxin’s IC50 values against the PBDs of Plk2 and Plk3 as Plk1 are approximately 4-fold and 11-fold higher, respectively .


Synthesis Analysis

The synthesis of Poloxin involves complex chemical reactions . The exact process is not detailed in the available resources, but it involves the creation of a non-ATP competitive inhibitor that targets the polo-box domain .


Molecular Structure Analysis

Poloxin has a complex molecular structure . It is designed to specifically target the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which is a critical regulator of cell division .


Chemical Reactions Analysis

Poloxin interacts with the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) in a specific manner . It is known to be an alkylating agent .


Physical And Chemical Properties Analysis

Poloxin has a molecular weight of 297.35 g/mol . It is a solid substance with a light yellow to yellow color . Its solubility in DMSO is 59 mg/mL .

Scientific Research Applications

1. Targeting Polo-like Kinase 1 (Plk1)

Poloxin has been identified as a potential inhibitor of Polo-like kinase 1 (Plk1), a central regulator of mitosis and a validated target for antitumor therapy. Research indicates that Poloxin functions by inhibiting the polo-box domain (PBD) of Plk1, which regulates its kinase activity and mediates its subcellular localization and interaction with substrates. Inhibiting the Plk1 PBD has been shown to be a viable strategy for inhibiting the enzyme while avoiding selectivity issues caused by the conserved nature of the ATP binding site (Scharow et al., 2015).

2. Inducing Mitotic Arrest and Apoptosis in Tumor Cells

Poloxin induces centrosome fragmentation and abnormal spindle and chromosome misalignment, activating the spindle assembly checkpoint and prolonging mitosis. This leads to the induction of mitotic arrest and apoptosis in cancer cells, demonstrating the potential of Poloxin as a tool for selectively inhibiting Plk1 function in vitro and in vivo (Yuan et al., 2011).

3. Binding Modes and Inhibition Mechanisms

Studies exploring the binding modes of Poloxin to the Plk1 PBD suggest that its mode of PBD inhibition is distinct. For example, Poloxin may fill a different site near the SpT pocket by forming a covalent bond with a nucleophilic Cys residue (Liao et al., 2010).

4. Impact on Non-Malignant Cells

Research has also focused on the effect of Plk1 inhibition in non-malignant cells, such as adipose tissue-derived mesenchymal stem cells (ASCs). Poloxin, along with other Plk1 inhibitors, has been shown to induce monopolar spindles, reduced viability, and apoptosis in ASCs (Ritter et al., 2016).

5. Hydrophobically Tagged Variants of Poloxin

Recent advancements include the development of hydrophobically tagged variants of Poloxin, such as Poloxin-2HT and Poloxin-2HT+. These compounds have shown enhanced potency in selectively reducing the protein levels of Plk1 in cancer cells and inducing a stronger effect on cell viability and apoptosis induction compared to untagged Poloxin. This highlights the potential of hydrophobic tagging as a novel strategy in targeting and destroying disease-relevant proteins like Plk1 in tumor cells (Rubner et al., 2018), (Rubner et al., 2019).

6. Differential Effects of Plk1 Inhibitors

Studies comparing ATP-binding domain inhibitors and PBD inhibitors of Plk1, such as Poloxin, have revealed differential cellular effects. For instance, ATP-binding domain inhibitors induced metaphase arrest, while Poloxin led to an increase in p21WAF1 and S arrest, indicating distinct mechanisms of Plk1 inhibition and potential roles in different phases of the cell cycle (Shin et al., 2015).

Safety And Hazards

Poloxin is used for research purposes only and is not intended for human or veterinary use . It should be handled with care, and personal protective equipment should be used when handling it .

Future Directions

Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .

Relevant Papers Several papers have been published on Poloxin, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of Poloxin as a potential therapeutic agent.

properties

IUPAC Name

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJHDQJJPIVEC-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430634
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poloxin

CAS RN

321688-88-4
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321688-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poloxin
Reactant of Route 2
Poloxin
Reactant of Route 3
Poloxin
Reactant of Route 4
Poloxin
Reactant of Route 5
Reactant of Route 5
Poloxin
Reactant of Route 6
Poloxin

Citations

For This Compound
307
Citations
J Yuan, M Sanhaji, A Krämer, W Reindl… - The American journal of …, 2011 - Elsevier
… Poloxin as the first small-molecule inhibitors targeting the PBD of Plk1. We have shown that Poloxin … Herein, we analyzed the Poloxin-induced phenotype in more detail, its efficacy in …
Number of citations: 94 www.sciencedirect.com
A Scharow, M Raab, K Saxena… - ACS chemical …, 2015 - ACS Publications
… for the first reported Plk1 PBD inhibitor, Poloxin. We present the identification of the optimized analog Poloxin-2, displaying significantly improved potency and selectivity over Poloxin. …
Number of citations: 52 pubs.acs.org
Y Zhou, C Jianhua, PH Rehse - Journal of Medical Colleges of PLA, 2010 - Elsevier
OBJECTIVE: To provide a kinetic model(s) and reveal the mechanism of thymoquinone and Poloxin blocking an emerging anti-cancer target, human Polo-like kinase 1 (hPlk1) Polo-box …
Number of citations: 10 www.sciencedirect.com
S Rubner, S Schubert, T Berg - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… –activity profile of Poloxin and derivatives. We had previously demonstrated that Poloxin-type … of Poloxin and derivatives, 27 mass spectrometric analysis, 29 and attempts to soak …
Number of citations: 13 pubs.rsc.org
S Rubner, A Scharow, S Schubert… - Angewandte Chemie, 2018 - Wiley Online Library
… Poloxin-2HT by fusing an adamantyl tag to Poloxin-2, an inhibitor of the polo-box domain of the protein kinase Plk1, which is a target for tumor therapy. Poloxin-… PBD inhibitor Poloxin-2. …
Number of citations: 24 onlinelibrary.wiley.com
S Kannan, MA Hall, LS Golfman, PA Zweidler-McKay - Blood, 2013 - Elsevier
… In our panel of human B-ALL cell lines poloxin induced G2/M growth arrest and decreased … >5-fold increase in p53 protein levels following poloxin treatment in B-ALL (panel D). …
Number of citations: 2 www.sciencedirect.com
C Liao, JE Park, JK Bang, MC Nicklaus… - ACS medicinal …, 2010 - ACS Publications
… Plk1, both PPG and poloxin failed to exhibit any detectable … for poloxin's inhibitory activity against Plk1 PBD: (1) Poloxin … Michael acceptors such as poloxin and thymoquinone could …
Number of citations: 32 pubs.acs.org
WOPB Domain, HC Poloxin - Chemistry & Biology, 2008 - cell.com
How small can things get? Pushing the boundaries in miniaturization means going from milli to micro and from micro to nano. In designing microfluidic platforms for use in biological …
Number of citations: 3 www.cell.com
C Liao, JE Park, JK Bang, MC Nicklaus… - ACS medicinal …, 2010 - europepmc.org
… PPG and Poloxin failed to … Poloxin and 50 μM for PPG (see Figure S3). We then considered two other possible mechanisms for Poloxin’s inhibitory activity against Plk1 PBD: (1) Poloxin …
Number of citations: 31 europepmc.org
KS Lee, JR Idle - Chemistry & biology, 2008 - cell.com
… with Poloxin will likely broaden our understanding of how Poloxin inhibits the function of the PBD. As Plk1 expression is limited to mitotically dividing cells and tissues, anti-Plk1 agents …
Number of citations: 26 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.